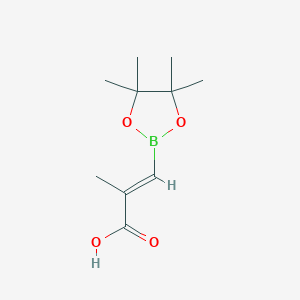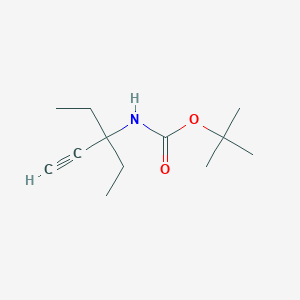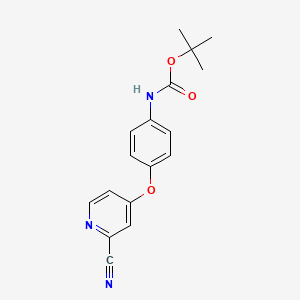
Tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate is a chemical compound with the molecular formula C17H17N3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring, which is further connected to a cyanopyridinyl group through an oxygen atom.
Méthodes De Préparation
The synthesis of tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyphenyl carbamate and 2-cyanopyridine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Coupling Reaction: The key step in the synthesis is the coupling reaction between the 4-hydroxyphenyl carbamate and 2-cyanopyridine, facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Analyse Des Réactions Chimiques
Tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the cyanopyridinyl group.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the cyanopyridinyl group are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis of the carbamate group can be achieved using acidic or basic conditions, leading to the formation of the corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
Tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Tert-butyl (4-((2-cyanopyridin-4-yl)oxy)phenyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (2-cyanopyridin-4-yl)carbamate: This compound has a similar structure but lacks the phenyl ring, which may result in different chemical and biological properties.
Tert-butyl (4-hydroxyphenyl)carbamate: This compound has a hydroxyl group instead of the cyanopyridinyl group, leading to different reactivity and applications.
Tert-butyl (4-aminophenyl)carbamate:
Propriétés
Formule moléculaire |
C17H17N3O3 |
|---|---|
Poids moléculaire |
311.33 g/mol |
Nom IUPAC |
tert-butyl N-[4-(2-cyanopyridin-4-yl)oxyphenyl]carbamate |
InChI |
InChI=1S/C17H17N3O3/c1-17(2,3)23-16(21)20-12-4-6-14(7-5-12)22-15-8-9-19-13(10-15)11-18/h4-10H,1-3H3,(H,20,21) |
Clé InChI |
ROOPPJUDIVRTAN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=CC(=NC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13502570.png)
![2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one](/img/structure/B13502577.png)


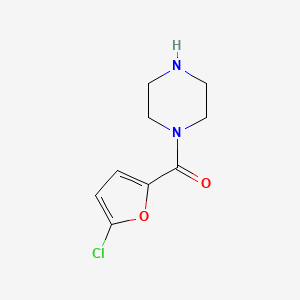
![tert-Butyl 3-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate](/img/structure/B13502607.png)
![1-acetyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13502612.png)
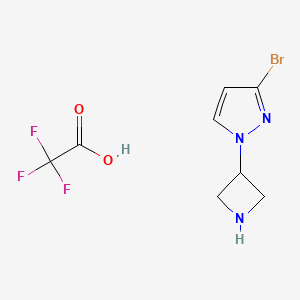
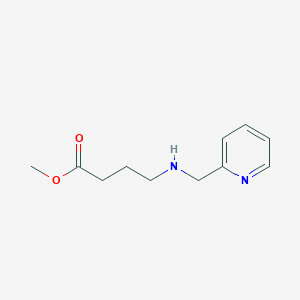
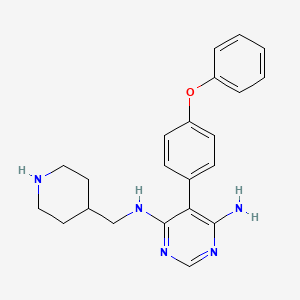
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid](/img/structure/B13502632.png)
![benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B13502636.png)
